molecular formula C17H16N2O3 B12913222 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione CAS No. 6343-94-8

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione

Cat. No.: B12913222
CAS No.: 6343-94-8
M. Wt: 296.32 g/mol
InChI Key: CNEAXCZHHYEJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a 4-methoxybenzyl group and a phenyl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione typically involves the reaction of 4-methoxybenzylamine with phenylisocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazolidine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different functional groups attached to the benzyl and phenyl rings.

Scientific Research Applications

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Methoxybenzyl)-5-phenylimidazolidine-2,4-dione: can be compared with other similar compounds, such as:

    4-Methoxybenzyl alcohol: Used as a reagent in organic synthesis and has similar structural features.

    Phenylimidazolidine derivatives: Share the imidazolidine core structure and have various substituents that influence their properties.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

6343-94-8

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methyl]-5-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C17H16N2O3/c1-22-14-9-7-12(8-10-14)11-17(13-5-3-2-4-6-13)15(20)18-16(21)19-17/h2-10H,11H2,1H3,(H2,18,19,20,21)

InChI Key

CNEAXCZHHYEJFV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2(C(=O)NC(=O)N2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.